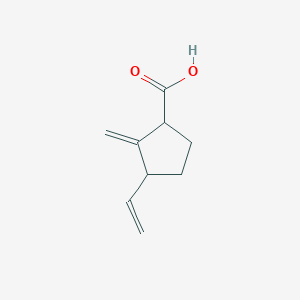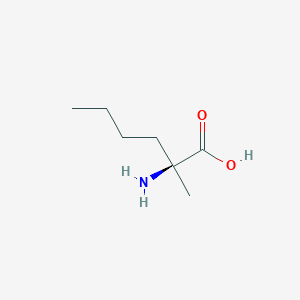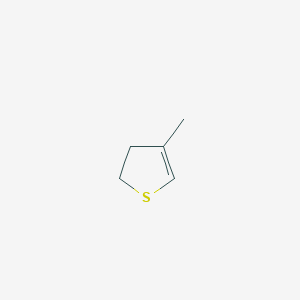
4,5-Dihydrothiophene, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydrothiophene, 3-methyl- is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless liquid that has a strong odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4,5-Dihydrothiophene, 3-methyl- is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins.
Biochemische Und Physiologische Effekte
Studies have shown that 4,5-Dihydrothiophene, 3-methyl- can have various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi. It has also been found to possess anti-inflammatory properties. Additionally, it has been found to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Dihydrothiophene, 3-methyl- in lab experiments is its relatively simple synthesis method. Additionally, it possesses a wide range of biological activities, which makes it a potential candidate for use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 4,5-Dihydrothiophene, 3-methyl-. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Another direction is the exploration of its potential applications in the field of materials science, particularly in the development of new optoelectronic devices. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4,5-Dihydrothiophene, 3-methyl- can be achieved through several methods. One of the most commonly used methods is the Pd-catalyzed coupling reaction of 2-bromo-3-methylthiophene with vinyl magnesium bromide. Another method involves the reaction of 3-methylthiophene with 1,2-dibromoethane in the presence of sodium hydride.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydrothiophene, 3-methyl- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess antimicrobial, antifungal, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of agrochemicals, this compound has been found to possess insecticidal and herbicidal properties. It has also been studied for its potential use as a plant growth regulator. In the field of materials science, it has been found to possess unique optical and electronic properties, which make it a potential candidate for use in optoelectronic devices.
Eigenschaften
CAS-Nummer |
100182-47-6 |
|---|---|
Produktname |
4,5-Dihydrothiophene, 3-methyl- |
Molekularformel |
C5H8S |
Molekulargewicht |
100.18 g/mol |
IUPAC-Name |
4-methyl-2,3-dihydrothiophene |
InChI |
InChI=1S/C5H8S/c1-5-2-3-6-4-5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
FYECQQNUNHLGLS-UHFFFAOYSA-N |
SMILES |
CC1=CSCC1 |
Kanonische SMILES |
CC1=CSCC1 |
Andere CAS-Nummern |
100182-47-6 |
Synonyme |
4,5-Dihydrothiophene, 3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



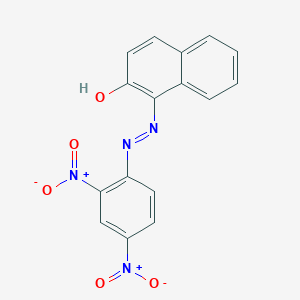
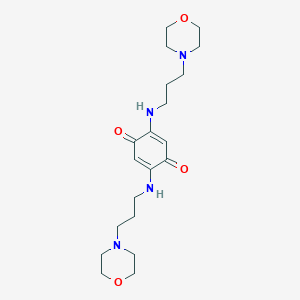
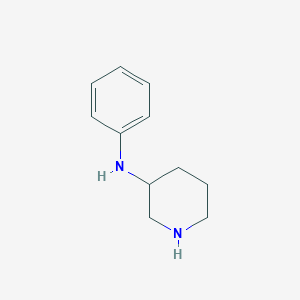
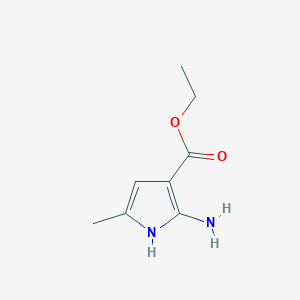
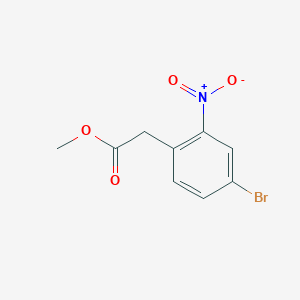
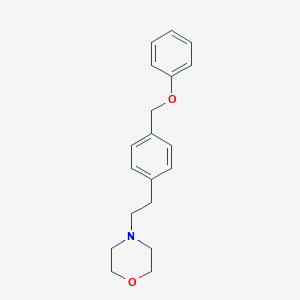
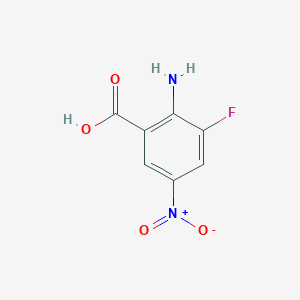
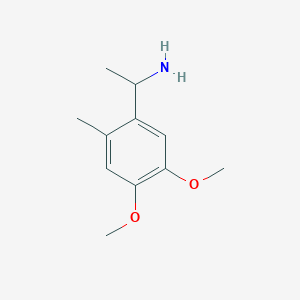
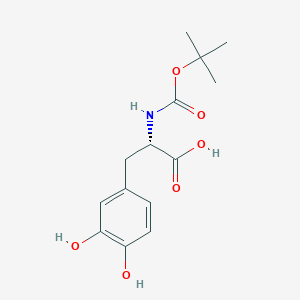
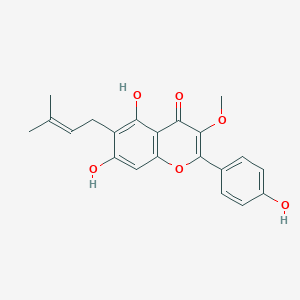
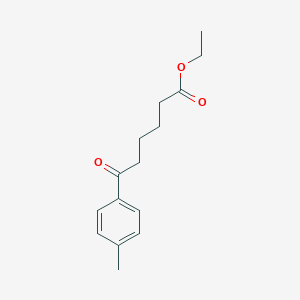
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
